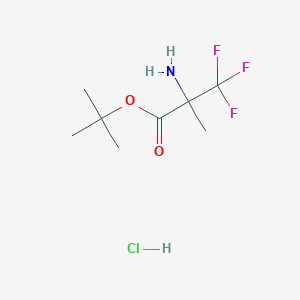

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride

Description

Background and Significance

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride represents a paradigmatic example of how fluorine incorporation can fundamentally alter the properties of amino acid derivatives, creating compounds with enhanced metabolic stability and distinctive biological profiles. The significance of this compound lies in its unique structural architecture that combines the advantageous properties of fluorinated organic molecules with the versatility of amino acid-based building blocks. Fluorine atoms possess exceptional electronegativity and form extraordinarily strong carbon-fluorine bonds, characteristics that profoundly influence the compound's chemical behavior and biological interactions. The trifluoromethyl group in this compound creates a highly polarized environment that affects both intramolecular conformational preferences and intermolecular interactions with biological targets.

The strategic placement of fluorine atoms within the molecular framework of this amino acid derivative has been shown to enhance resistance to enzymatic metabolism, a property that makes fluorinated amino acids particularly valuable in pharmaceutical applications. Furthermore, the incorporation of the trifluoromethyl group significantly alters the hydrophobic properties of the molecule, potentially improving membrane permeability while maintaining the essential structural features required for biological recognition. The compound's molecular weight of 249.66 grams per mole and its molecular formula C8H15ClF3NO2 reflect the complex interplay between the organic framework and the incorporated fluorine atoms.

Research has demonstrated that fluorinated amino acids often exhibit improved stability and altered folding characteristics when incorporated into protein structures, making compounds like tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride valuable tools for protein engineering applications. The presence of the tert-butyl ester group provides additional synthetic flexibility, allowing for selective deprotection and further functionalization under controlled conditions. This combination of features positions the compound as a versatile intermediate in the synthesis of more complex fluorinated biomolecules and pharmaceutical compounds.

Historical Context of Fluorinated Amino Acids

The development of fluorinated amino acids emerged from the recognition that fluorine substitution could dramatically enhance the pharmacological properties of bioactive compounds while maintaining their essential biological functions. The historical progression of fluorinated amino acid research began with the discovery that fluorine atoms could serve as bioisosteric replacements for hydrogen atoms, creating molecules with altered physicochemical properties but preserved biological activity patterns. Early investigations revealed that fluorinated amino acids represent a rarity in nature, with only one naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, discovered to date.

The synthetic exploration of fluorinated amino acids gained momentum as researchers recognized the potential of these compounds to address fundamental challenges in medicinal chemistry, particularly the need for enhanced metabolic stability and improved pharmacokinetic profiles. The development of robust synthetic methodologies for accessing fluorinated amino acids has been driven by the constant demand for these valuable building blocks in pharmaceutical research. Historical approaches to fluorinated amino acid synthesis have evolved from harsh chemical fluorination conditions to more sophisticated and selective methods that preserve stereochemical integrity while introducing fluorine functionality.

The emergence of compounds like tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride represents the culmination of decades of research into optimizing both synthetic accessibility and functional utility of fluorinated amino acid derivatives. The historical development of protecting group strategies, particularly the use of tert-butyl esters, has enabled the practical synthesis and manipulation of these sensitive compounds under mild conditions. Recent advances in fluorination chemistry have made it possible to introduce multiple fluorine atoms with high selectivity, as exemplified by the trifluoromethyl group present in this compound.

The growing recognition of fluorinated amino acids as valuable tools for protein engineering has further accelerated research in this area, with particular emphasis on developing compounds that can be readily incorporated into biological systems. The historical trajectory of fluorinated amino acid research continues to evolve, with increasing focus on understanding the fundamental relationships between fluorine substitution patterns and biological activity.

Chemical Classification

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride belongs to the chemical class of fluorinated alpha-amino acid derivatives, specifically categorized as a trifluoromethyl-substituted amino acid ester. The compound represents a quaternary amino acid derivative, characterized by the presence of two alkyl substituents (methyl and trifluoromethyl) attached to the alpha carbon atom. This structural classification places it within the broader category of non-proteinogenic amino acids, which are amino acids that do not naturally occur in protein structures but can be synthetically incorporated for specialized applications.

From a stereochemical perspective, the compound contains a quaternary carbon center at the alpha position, which eliminates the possibility of stereoisomerism at this position while introducing unique conformational constraints that distinguish it from typical proteinogenic amino acids. The trifluoromethyl substituent classifies this compound as a perfluoroalkyl-containing molecule, a designation that carries important implications for its environmental persistence and bioaccumulation potential. The presence of the tert-butyl ester protecting group places this compound in the category of protected amino acid derivatives, indicating its intended use as a synthetic intermediate rather than a final bioactive compound.

The hydrochloride salt form represents the most stable and practical formulation for storage and handling, providing enhanced solubility in polar solvents while maintaining the integrity of the amino acid core structure. The compound's classification as an organofluorine compound subjects it to specific regulatory considerations related to fluorinated chemicals, particularly in pharmaceutical and environmental contexts. The molecular architecture combines elements of both aliphatic fluorinated compounds and amino acid chemistry, creating a unique hybrid structure that exhibits properties characteristic of both chemical classes.

| Chemical Classification | Details |

|---|---|

| Primary Class | Fluorinated Alpha-Amino Acid Derivative |

| Structural Type | Quaternary Amino Acid Ester |

| Fluorine Content | Trifluoromethyl-Substituted |

| Protecting Group | Tert-Butyl Ester |

| Salt Form | Hydrochloride |

| Stereochemistry | Achiral at Alpha Carbon |

| Molecular Formula | C8H15ClF3NO2 |

| Molecular Weight | 249.66 g/mol |

Scope and Objectives of the Review

The primary objective of this comprehensive review is to provide a detailed chemical characterization of tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride, examining its unique molecular features and positioning within the broader landscape of fluorinated amino acid chemistry. This analysis aims to elucidate the fundamental chemical properties that distinguish this compound from conventional amino acid derivatives and establish its significance as a specialized building block in synthetic organic chemistry. The scope encompasses detailed examination of the compound's molecular structure, physicochemical properties, and chemical reactivity patterns that arise from the strategic incorporation of fluorine atoms.

A secondary objective involves contextualizing this specific compound within the historical development of fluorinated amino acid research, tracing the scientific progress that led to the recognition of such molecules as valuable tools for pharmaceutical and biotechnological applications. The review seeks to demonstrate how the unique combination of structural features present in tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride addresses specific challenges in synthetic chemistry and protein engineering that cannot be readily solved using conventional amino acid derivatives.

Properties

IUPAC Name |

tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2.ClH/c1-6(2,3)14-5(13)7(4,12)8(9,10)11;/h12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPFCPBOJVVLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Amination via Lactone or Azetidinone Precursors

A method analogous to the production of related amino acid esters involves reacting cyclic precursors like azetidinones with alcohols (e.g., tert-butanol) under acidic conditions to open the ring and form the amino ester hydrochloride salt. For example, a similar approach was reported for methyl 3-amino-2,2,3-trimethylbutanoate hydrochloride using 3,3,4,4-tetramethylazetidine-2-one and methanol with hydrogen chloride gas under reflux, yielding high purity products (up to 99%) with yields around 73%.

By analogy, tert-butyl ester formation can be achieved by substituting methanol with tert-butanol under similar acidic conditions, facilitating ring-opening and esterification simultaneously.

Nucleophilic Substitution on Protected Amino Acid Derivatives

Another strategy involves starting from tert-butyl 2-amino-3-methylbutanoate and introducing the trifluoromethyl group via nucleophilic substitution or other functional group transformations. The amino group is protected as a hydrochloride salt, and the ester group is maintained as tert-butyl for stability.

A reported synthesis for tert-butyl 2-amino-3-methylbutanoate involves reacting DL-valine with tert-butyl acetate in the presence of perchloric acid at room temperature for 36 hours, yielding 95-97% of the product. This step can be adapted to introduce trifluoromethyl substituents by subsequent fluorination reactions or by using trifluoromethylated starting materials.

Specific Preparation Method from Literature

Based on the closest available data and chemical analogy, the preparation can be summarized as follows:

Reaction Conditions and Optimization

- Solvent: Aromatic hydrocarbons such as toluene or chlorobenzene are preferred for extraction and purification steps due to their inertness and ability to dissolve organic intermediates.

- Temperature: Reflux conditions (~50-70°C) are typically employed to facilitate ring-opening and esterification.

- Acid Source: Hydrogen chloride gas or concentrated hydrochloric acid (37% w/w) is used to protonate the amino group and catalyze esterification.

- Reaction Time: 7 hours reflux is standard, but times can vary depending on scale and reagent purity.

- Purification: Crystallization and washing with non-polar solvents enhance product purity.

Analytical Characterization

- Purity Assessment: Gas chromatography (GC) and liquid chromatography (LC) are used to determine purity and yield.

- Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms the structure and substitution pattern.

- Yield: Reported yields range from 73% to 97%, depending on reaction scale and conditions.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids for deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, deprotection of the tert-butyl group results in the formation of the corresponding free amine .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride has shown potential in drug design due to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance binding affinities, which is crucial for developing new pharmaceuticals.

Research indicates that this compound may influence enzyme mechanisms and biochemical pathways. Its unique structure allows it to act as a modulator in biological systems, potentially leading to therapeutic applications in treating diseases.

Synthesis and Reaction Mechanisms

The synthesis typically involves reacting tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate with hydrochloric acid under controlled conditions to form the hydrochloride salt. This process can be optimized using continuous flow methods to enhance efficiency and scalability.

- Enzyme Interaction Studies : Recent studies have focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The trifluoromethyl group significantly impacts binding affinity and specificity.

- Pharmacological Investigations : Investigations into the pharmacological properties of tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride have revealed its potential as an inhibitor in certain biochemical pathways relevant to drug development.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, and its trifluoromethyl group can influence the reactivity and stability of the molecule. The exact mechanism depends on the specific application and the chemical environment .

Comparison with Similar Compounds

Structural Differences and Electronic Effects

- Fluorine Substituents : The 3,3,3-trifluoro group in the target compound and analogs (e.g., ) increases electronegativity, enhancing resistance to oxidative degradation and improving binding to hydrophobic enzyme pockets.

- Ester Group : The tert-butyl ester in the target compound provides superior steric protection against esterase-mediated hydrolysis compared to ethyl or methyl esters . This is critical for prolonged drug half-life.

- Chirality : The 2-methyl group on the α-carbon introduces stereochemical complexity, influencing enantioselectivity in biological systems .

Physicochemical Properties

- Lipophilicity : The tert-butyl group increases lipophilicity (logP) relative to ethyl or methyl esters, favoring blood-brain barrier penetration in CNS-targeted drugs .

- Solubility : Methyl and ethyl esters (e.g., ) exhibit higher aqueous solubility due to smaller alkyl chains, whereas the tert-butyl analog may require formulation optimization for delivery .

Research Implications

The tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride represents a balance between steric protection (tert-butyl) and electronic modulation (trifluoro). Its analogs highlight trade-offs between solubility, metabolic stability, and target engagement. For example, the ethyl-cyclobutyl derivative may offer unique binding geometries in kinase inhibition, while the methyl ester serves as a cost-effective intermediate for early-stage screening. Future research should explore crystallographic data to validate fluorine’s role in active-site interactions.

Biological Activity

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₈H₁₅ClF₃NO₂

- Molecular Weight : 249.66 g/mol

- IUPAC Name : tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate; hydrochloride

The presence of a trifluoromethyl group enhances the compound's reactivity and biological activity, making it a valuable subject for research in various scientific fields.

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride exhibits its biological activity primarily through interactions with specific molecular targets. The trifluoromethyl group contributes to:

- Increased Binding Affinity : Compounds with trifluoromethyl groups often show enhanced binding affinities to biological targets, which can influence enzyme mechanisms and biochemical pathways.

- Stability and Reactivity : The unique structure allows for effective interaction with enzymes or receptors, crucial for understanding therapeutic applications.

Biological Activity

Research indicates that this compound may have several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential inhibition of bacterial virulence factors, particularly through its interaction with the type III secretion system (T3SS) in Gram-negative pathogens .

- Enzyme Inhibition : The compound has been shown to affect the secretion of carboxypeptidase G2 (CPG2), indicating its potential role in modulating enzyme activity .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits secretion in bacterial systems | |

| Enzyme Inhibition | Modulates CPG2 activity | |

| Binding Affinity | Enhanced affinity due to trifluoromethyl group |

Case Study: Inhibition of T3SS

A study conducted on the effect of tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride demonstrated that at high concentrations (50 μM), the compound resulted in approximately 50% inhibition of CPG2 secretion. This was associated with downregulation of the major activator ler without entirely inhibiting secretion . These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting bacterial virulence.

Synthesis and Industrial Applications

The synthesis typically involves reacting tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate with hydrochloric acid under controlled conditions to form the hydrochloride salt. Industrial methods may utilize continuous flow processes for improved efficiency and scalability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride, and how can yield and purity be maximized?

- Methodology : The synthesis involves introducing the tert-butyl group via tert-butylation of carboxylic acids or alcohols. A robust method employs bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in dichloromethane at 0°C, achieving ~76% yield after purification by flash column chromatography (hexane/EtOAc gradient) . For fluorinated intermediates, trifluoro-methylation steps may require anhydrous conditions to avoid hydrolysis. Purity optimization involves rigorous drying (e.g., MgSO4) and recrystallization from polar aprotic solvents.

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodology :

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm stereochemistry and hydrogen bonding .

- NMR spectroscopy : Analyze NMR for trifluoromethyl group symmetry (δ ~ -60 to -70 ppm) and NMR for tert-butyl protons (δ ~ 1.2 ppm).

- Mass spectrometry : Confirm molecular weight (e.g., CHFNO·HCl: theoretical [M+H] = 296.1) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies should assess hygroscopicity (via Karl Fischer titration) and thermal decomposition (TGA/DSC). Store at -20°C in sealed, argon-purged vials to prevent HCl loss or hydrolysis of the tert-butyl ester. Monitor purity over time using HPLC with a C18 column (ACN/water + 0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl and tert-butyl groups in catalysis or drug design?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular docking : Use Mercury (Cambridge Crystallographic Data Centre) to analyze steric effects of the tert-butyl group in protein-ligand interactions .

- Solubility prediction : Apply COSMO-RS to model solvent interactions, critical for formulation in medicinal chemistry .

Q. What strategies resolve contradictions in crystallographic data for this compound’s polymorphs?

- Methodology :

- Packing similarity analysis : Use Mercury’s Materials Module to compare intermolecular interactions (e.g., hydrogen bonds, halogen contacts) across polymorphs .

- Twinned data refinement : Employ SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns .

- Variable-temperature XRD : Identify phase transitions affecting lattice parameters.

Q. How can the compound serve as a building block for fluorinated peptidomimetics or protease inhibitors?

- Methodology :

- Solid-phase peptide synthesis (SPPS) : Incorporate the compound as a fluorinated amino acid analog. Use HATU/DIPEA for coupling, with Boc protection for the amine .

- Enzymatic assays : Test inhibitory activity against serine proteases (e.g., chymotrypsin), comparing IC values to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.